molecular formula C20H27O3P B13395165 [[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene

[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene

Cat. No.: B13395165
M. Wt: 346.4 g/mol
InChI Key: UEUUZAHLJDYELG-UHFFFAOYSA-N
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Description

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is a chiral organophosphorus compound It is characterized by the presence of a phosphine oxide group attached to a chiral carbon center, which is further substituted with methoxymethoxy and dimethylbutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylphosphine oxide and a chiral precursor.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the diphenylphosphine oxide, followed by the addition of the chiral precursor.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form the corresponding phosphine.

    Substitution: The methoxymethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state of the phosphine oxide, while reduction may produce the corresponding phosphine.

Scientific Research Applications

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide has several scientific research applications, including:

    Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.

Mechanism of Action

The mechanism by which (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways and reactions. The phosphine oxide group plays a crucial role in stabilizing transition states and intermediates during catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Lacks the chiral center and additional substituents.

    (S)-2,3-dimethylbutylphosphine oxide: Similar structure but without the methoxymethoxy group.

    ®-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide: Enantiomer of the compound .

Uniqueness

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is unique due to its specific chiral configuration and the presence of both methoxymethoxy and dimethylbutyl groups. These structural features contribute to its distinct reactivity and selectivity in various chemical and biological applications.

Properties

Molecular Formula

C20H27O3P

Molecular Weight

346.4 g/mol

IUPAC Name

[[3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene

InChI

InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3

InChI Key

UEUUZAHLJDYELG-UHFFFAOYSA-N

Canonical SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC

Origin of Product

United States

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